

Application Notes & Protocols for the Quantification of Vilaprisan in Plasma

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vilaprisan

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Introduction

Vilaprisan is a potent and selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of uterine fibroids and endometriosis.[1][2] Accurate quantification of **Vilaprisan** in plasma is crucial for pharmacokinetic (PK) studies, dose-finding, and assessing the exposure-response relationship.[3] This document provides detailed application notes and a representative protocol for the quantification of **Vilaprisan** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and validated method for this purpose.[4][5]

Mechanism of Action: **Vilaprisan** exerts its effects by binding to progesterone receptors, where it acts as a modulator of progesterone-mediated gene expression. This tissue-selective activity, with both antagonistic and partial agonistic effects, allows for the therapeutic management of progesterone-dependent gynecological conditions.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of **Vilaprisan** from various studies in healthy postmenopausal women.

Table 1: Single Dose Pharmacokinetic Parameters of **Vilaprisan**

Dose (mg)	Cmax (µg/L)	AUC (µg·h/L)	tmax (h)	t½ (h)
1	3.74	58.5	1-2	31-38
5	-	-	1-2	31-38
15	-	-	1-2	31-38
30	68.6	1,590	1-2	31-38

Data compiled from a study in healthy postmenopausal women.

Table 2: Multiple Dose Pharmacokinetic Parameters of **Vilaprisan** in Chinese Healthy Postmenopausal Women (2 mg/day for 14 days)

Parameter	Single Dose (Day 1)	Multiple Dose (Day 14)
Cmax (µg/L)	12.5 (± 3.04)	23.3 (± 6.73)
AUC (0-τ) (µg·h/L)	91.3 (± 20.4)	276 (± 109)
tmax (h)	1.5	1.5
t½ (h)	-	44.5 (± 10.3)
Accumulation Ratio (AUC)	-	2.98 (± 0.767)

Data are presented as mean (± standard deviation).

Experimental Protocols

This section outlines a representative LC-MS/MS method for the quantification of **Vilaprisan** in human plasma. The protocol is based on established methods for similar analytes and is intended for research purposes.

Materials and Reagents

- **Vilaprisan** reference standard
- Stable isotope-labeled internal standard (e.g., **Vilaprisan-d4**)

- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like **Vilaprisan** from plasma.

- Thaw plasma samples and standards on ice.
- To 100 μL of plasma in a microcentrifuge tube, add 200 μL of cold acetonitrile containing the internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex briefly and centrifuge again to pellet any remaining particulates.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

- HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.
- Gradient:
 - 0-0.5 min: 30% B
 - 0.5-2.5 min: 30% to 95% B
 - 2.5-3.5 min: 95% B
 - 3.5-3.6 min: 95% to 30% B
 - 3.6-5.0 min: 30% B (re-equilibration)

Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Spray Voltage: 5500 V.
- Source Temperature: 500°C.
- Curtain Gas: 30 psi.
- Collision Gas: Nitrogen.

- MRM Transitions (Hypothetical):
 - **Vilaprisan**: Precursor ion (Q1) -> Product ion (Q3) (e.g., based on molecular weight and fragmentation pattern).
 - Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (e.g., corresponding deuterated transitions).

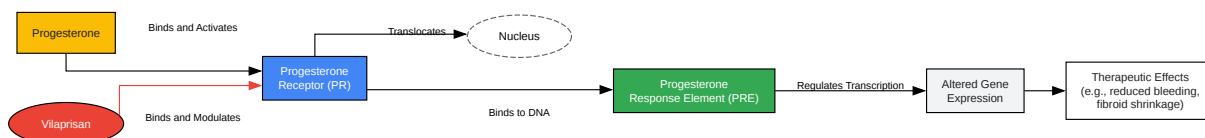
Note: The specific MRM transitions, declustering potential, and collision energy for **Vilaprisan** and its internal standard must be optimized experimentally.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

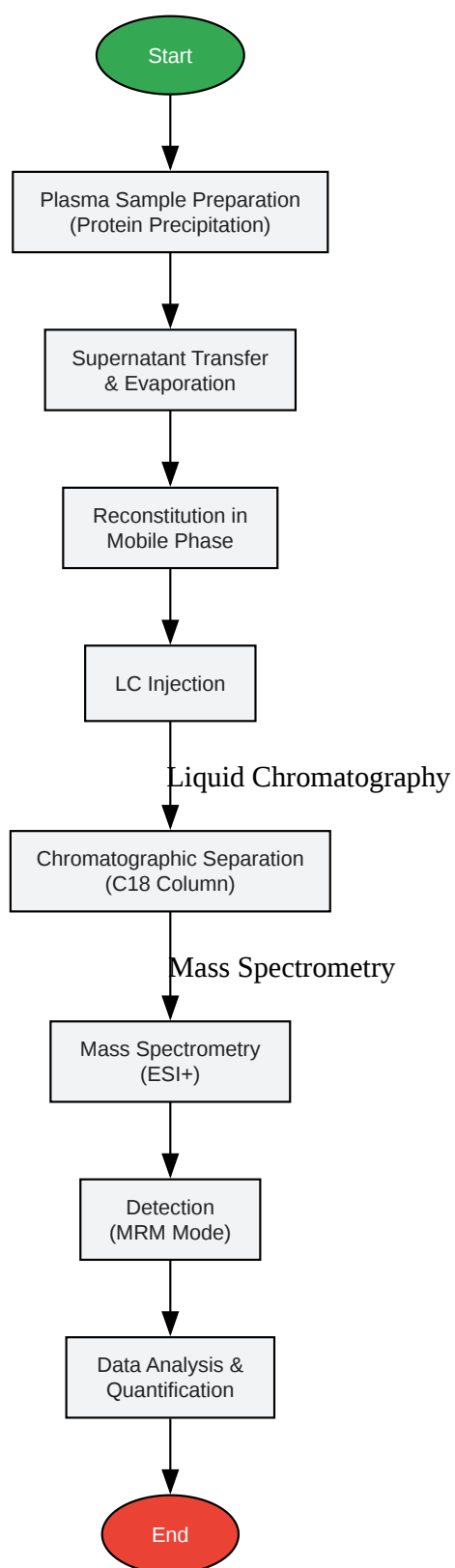
Signaling Pathway



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Caption: **Vilaprisan**'s mechanism as a selective progesterone receptor modulator.

Experimental Workflow



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com